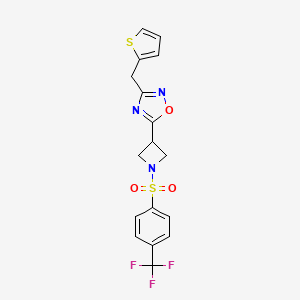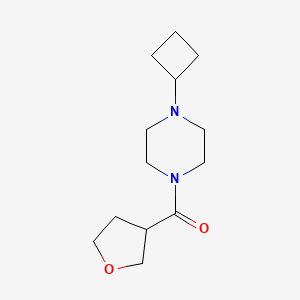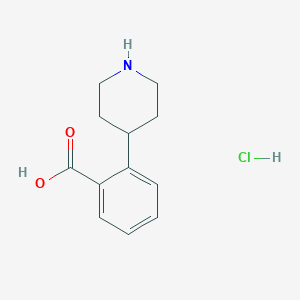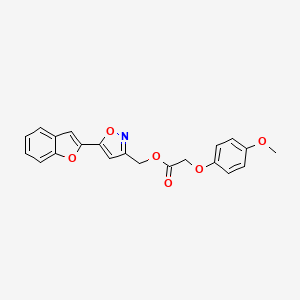
3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14F3N3O3S2 and its molecular weight is 429.43. The purity is usually 95%.
BenchChem offers high-quality 3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The synthesis of novel azetidinones, including derivatives of the mentioned compound, has been explored, revealing their potential antimicrobial activities. These compounds undergo facile condensation with different aromatic aldehydes, yielding various derivatives that have been evaluated for antibacterial and antifungal activities. The structural establishment of these compounds is based on analytical and spectral data, indicating a promising avenue for developing new antimicrobial agents (Prajapati & Thakur, 2014).
Anticancer Potential
Another significant area of research involves the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. These compounds have shown potential anti-cancer activities, particularly when incorporated with a tetrahydropyridine moiety, which may enhance their biological activity. The study reports the synthesis and evaluation of their anti-cancer activity profiles, suggesting a promising path for cancer therapy research (Redda & Gangapuram, 2007).
Antitubercular and Antimicrobial Agents
Further studies have demonstrated the potential of novel sulfonyl derivatives, including 1,3,4-oxadiazole derivatives, as potent antimicrobial and antitubercular agents. These compounds exhibit moderate to significant activities against various bacterial strains, including Mycobacterium tuberculosis, when compared with first-line drugs like isoniazid. This research underscores the therapeutic potential of these compounds in treating tuberculosis and other microbial infections (Kumar, Prasad, & Chandrashekar, 2013).
Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Actions
The pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives has been carried out for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study provides valuable insights into the multifaceted biological activities of these compounds, showcasing their potential as lead compounds for the development of new therapeutic agents (Faheem, 2018).
properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S2/c18-17(19,20)12-3-5-14(6-4-12)28(24,25)23-9-11(10-23)16-21-15(22-26-16)8-13-2-1-7-27-13/h1-7,11H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYBYITUCCWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-ylmethyl)-5-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)
![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)



![N-(2,2-diethoxyethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2394845.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)